molecular formula C24H30N2O3 B11332948 3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11332948
M. Wt: 394.5 g/mol
InChI Key: YRBZDJCRAVPZCO-UHFFFAOYSA-N
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Description

3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with various functional groups

Preparation Methods

The synthesis of 3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: This step involves the reaction of the benzofuran intermediate with a piperidine derivative under suitable conditions.

    Functional Group Modifications:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving cell viability and proliferation, as it can interact with cellular components.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to 3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H30N2O3/c1-15-12-16(2)22-18(4)23(29-21(22)13-15)24(27)25-14-19(20-9-8-17(3)28-20)26-10-6-5-7-11-26/h8-9,12-13,19H,5-7,10-11,14H2,1-4H3,(H,25,27)

InChI Key

YRBZDJCRAVPZCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(C=C(C=C3O2)C)C)C)N4CCCCC4

Origin of Product

United States

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